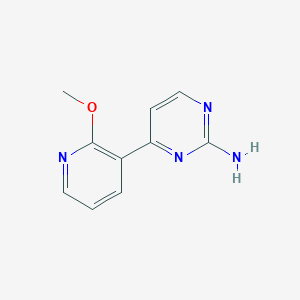
2,7-DI-Tert-butylpyrene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-DI-Tert-butylpyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two tert-butyl groups attached to the pyrene core, enhancing its stability and solubility. It is commonly used in various scientific research applications due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butylpyrene-4-carboxylic acid typically involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in dichloromethane at temperatures ranging from 0°C to 20°C. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-DI-Tert-butylpyrene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with reagents like tert-butyl chloride in the presence of aluminum chloride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Substitution: Aluminum chloride and tert-butyl chloride are used under inert conditions in dichloromethane.
Major Products Formed
Oxidation: The major products are 4,5-dione and 4,5,9,10-tetraone.
Substitution: The primary product is 2,7-DI-Tert-butylpyrene.
Wissenschaftliche Forschungsanwendungen
2,7-DI-Tert-butylpyrene-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-DI-Tert-butylpyrene-4-carboxylic acid involves its interaction with molecular targets through its aromatic core and tert-butyl groups. These interactions can influence various pathways, including electronic and optical properties, making it suitable for applications in optoelectronics and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butylpyrene: A similar compound without the carboxylic acid group, used in similar applications.
2,7-Di-tert-butylpyrene-4,5-dione: An oxidized form used in organic synthesis and optoelectronics.
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: Another oxidized derivative with applications in organic electronics.
Uniqueness
2,7-DI-Tert-butylpyrene-4-carboxylic acid stands out due to its carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
918531-41-6 |
|---|---|
Molekularformel |
C25H26O2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2,7-ditert-butylpyrene-4-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2,3)17-9-14-7-8-15-10-18(25(4,5)6)13-19-20(23(26)27)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3,(H,26,27) |
InChI-Schlüssel |
OVGVYSLKOQSGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
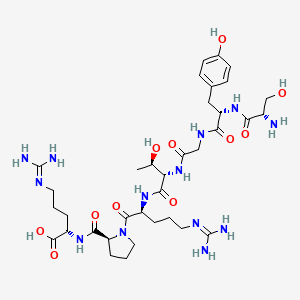
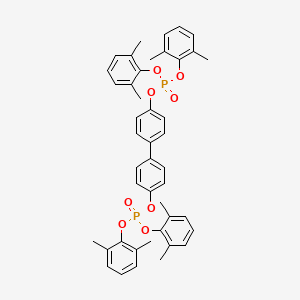
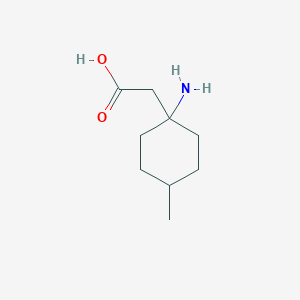
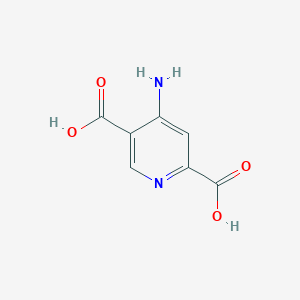
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)


![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
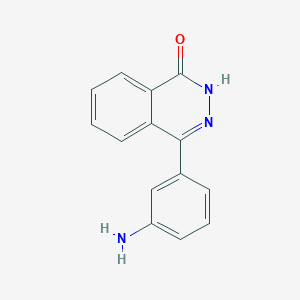
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
